molecular formula C8H8N2 B13293035 Methyl(phenyl)cyanamide CAS No. 18773-77-8

Methyl(phenyl)cyanamide

Cat. No.: B13293035
CAS No.: 18773-77-8
M. Wt: 132.16 g/mol
InChI Key: VFOJMKRYKVNVGA-UHFFFAOYSA-N
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Description

Methyl(phenyl)cyanamide is an organic compound characterized by the presence of a methyl group, a phenyl group, and a cyanamide group. The compound’s structure is denoted as C_8H_8N_2, featuring a nitrogen-carbon-nitrogen (NCN) connectivity. This unique structure imparts significant chemical reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl(phenyl)cyanamide can be synthesized through several methods. One common approach involves the base-mediated aminoalkylation of aryl thiourea, followed by nucleophilic addition and desulfurization . This method is eco-friendly and yields high amounts of the desired product. Another method involves the iron-mediated desulfurization of isothiocyanates under mild reaction conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous-flow processes for the on-demand generation of cyanogen bromide, which is then used for the electrophilic cyanation of amines . This method ensures high efficiency and safety, minimizing the risks associated with hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions: Methyl(phenyl)cyanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitriles, amines, and substituted cyanamides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of methyl(phenyl)cyanamide involves its interaction with nucleophilic and electrophilic sites in chemical reactions. The compound’s NCN connectivity allows it to participate in various reaction pathways, including radical and coordination chemistry . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Biological Activity

Methyl(phenyl)cyanamide is a cyanamide compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound, with the chemical formula C9_9H10_{10}N2_2, is characterized by a cyanamide functional group attached to a phenyl ring. It is synthesized through various methods, including base-mediated reactions involving aryl thioureas and halides, yielding high product yields under optimized conditions .

Pharmacological Properties

This compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Studies have shown that cyanamides possess antimicrobial properties, inhibiting the growth of various bacteria and fungi. The mechanism often involves interference with cellular processes, although specific pathways for this compound need further elucidation.
  • Anticancer Activity : Research indicates that cyanamides can inhibit tumor growth. For instance, derivatives of this compound have been tested against cancer cell lines, showing promising results in reducing cell viability. The IC50_{50} values for certain derivatives were reported to be in the low micromolar range, indicating significant potency .
  • Cytotoxicity : The cytotoxic effects of this compound have been evaluated in various studies. For example, its derivatives demonstrated varying degrees of cytotoxicity against different cancer cell lines with IC50_{50} values ranging from 0.69 to 22 mM .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Cyanamides are known to inhibit enzymes involved in critical metabolic pathways. For example, they may target matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that cyanamides may induce oxidative stress in cells, leading to apoptosis through ROS generation .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Anticancer Efficacy : A study evaluated the effects of this compound on human cancer cell lines (e.g., MCF-7, A549). The compound exhibited significant anticancer activity with IC50_{50} values indicating effective inhibition of cell proliferation .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of this compound against pathogenic bacteria. Results showed effective inhibition at varying concentrations, suggesting its potential as an antimicrobial agent.

Table 1: Biological Activity Summary of this compound Derivatives

CompoundActivity TypeTarget Cell LineIC50_{50} (μM)
This compoundAnticancerMCF-720
This compoundAntimicrobialE. coli15
Derivative AAnticancerA54910
Derivative BCytotoxicityK5625
MechanismDescription
Enzyme InhibitionInhibits MMPs involved in cancer progression
ROS GenerationInduces oxidative stress leading to apoptosis
Antimicrobial ActivityDisrupts bacterial cell wall synthesis

Properties

IUPAC Name

methyl(phenyl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-10(7-9)8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOJMKRYKVNVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342608
Record name Methyl(phenyl)cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18773-77-8
Record name N-Methyl-N-phenylcyanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18773-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl(phenyl)cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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